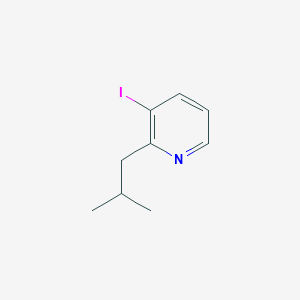![molecular formula C6H4IN3S B13665191 7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
7-Iodothieno[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an iodine atom at the 7th position and an amino group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then iodinated at the 7th position . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis and iodination reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining stringent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Cyclization: Reagents such as formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal are used.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the iodine atom.
- Cyclization reactions produce fused heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
7-Iodothieno[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 7-Iodothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound’s structure allows it to bind to the active sites of these proteins, inhibiting their activity and affecting various cellular pathways . The iodine atom and the amino group play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in the functional groups attached.
Thieno[3,4-b]pyridine Derivatives: These compounds have a similar structure but with different ring fusion patterns.
Uniqueness: 7-Iodothieno[3,2-d]pyrimidin-2-amine is unique due to the presence of the iodine atom at the 7th position, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C6H4IN3S |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
7-iodothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10) |
Clave InChI |
ZRDTWIVTOHYMOL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=N1)N)C(=CS2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
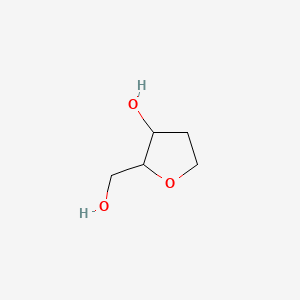


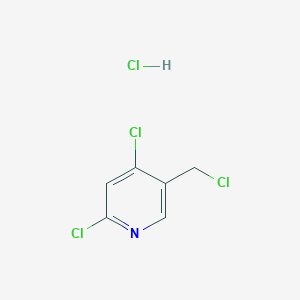

![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)
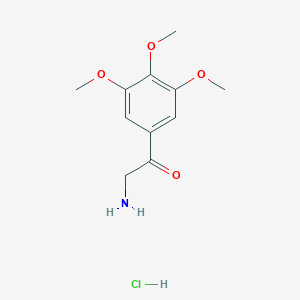

![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)
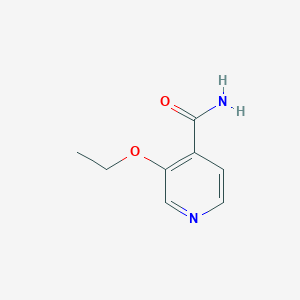
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)

